molecular formula C18H16FN3O5S2 B2543168 3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921541-86-8

3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2543168
CAS No.: 921541-86-8
M. Wt: 437.46
InChI Key: FJGUABGGBWDNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (IUPAC name: 5-fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide) is a sulfonamide derivative with the molecular formula C₁₈H₁₆FN₃O₅S₂ and a molecular weight of 437.46 g/mol. Its structure features a benzenesulfonamide core substituted with a fluorine atom at position 3, a methoxy group at position 4, and a pyridazine ring bearing a methylsulfonyl moiety at position 6 (Fig. 1). The compound is cataloged under ChemSpider ID 22218106 .

Sulfonamides are well-known for their diverse pharmacological applications, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-27-17-9-7-14(11-15(17)19)29(25,26)22-13-5-3-12(4-6-13)16-8-10-18(21-20-16)28(2,23)24/h3-11,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGUABGGBWDNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, with the molecular formula C₁₈H₁₆FN₃O₅S₂ and a molecular weight of approximately 437.46 g/mol, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Methoxy group : Influences solubility and molecular interactions.
  • Benzenesulfonamide moiety : Known for its role in various biological applications.

The unique combination of these functional groups contributes to its distinct chemical reactivity and biological efficacy.

Biological Activity Overview

Research indicates that compounds structurally similar to 3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit a range of biological activities, particularly in antimicrobial and anti-inflammatory contexts. The following table summarizes some notable activities observed in related compounds:

Compound Name Structural Features Notable Activity
2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamideDifluorinated aromatic systemPotential COX inhibition
N-(4-chloro-3-(4-methylbenzamido)phenyl)-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)nicotinamidePiperazine moietyAnti-inflammatory activity
N-(3-benzamido-4-chlorophenyl)-6-morpholinonicotinamideMorpholine ring presentAntitumor properties

The compound's mechanisms of action are still under investigation, but preliminary studies suggest it may target specific enzymes, including carbonic anhydrase. This enzyme inhibition could lead to significant therapeutic effects in conditions such as cancer and inflammatory diseases.

Case Studies

  • Antimicrobial Activity : A study evaluating the antibacterial properties of similar sulfonamide compounds demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for staphylococcal strains. The mechanism involved inhibition of protein synthesis and nucleic acid production .
  • Anti-inflammatory Effects : Research on related compounds has shown promising anti-inflammatory effects through the modulation of COX enzymes, which are crucial in the inflammatory response. For instance, certain derivatives exhibited strong anti-inflammatory activity in vitro, indicating potential for therapeutic use in inflammatory diseases.
  • Antitumor Properties : Compounds with structural similarities have been reported to possess antitumor properties, potentially through apoptosis induction in cancer cells. These effects are often linked to the compound's ability to interfere with cell signaling pathways associated with tumor growth .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is C18H18FN3O4SC_{18}H_{18}FN_3O_4S, with a molecular weight of approximately 421.5 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition.

Cancer Treatment

Recent studies have highlighted the potential of this compound as an anti-cancer agent. The sulfonamide moiety has been shown to modulate protein kinase activity, which is crucial in regulating cellular proliferation and survival pathways. For instance, compounds similar to 3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide have been investigated for their ability to inhibit specific kinases involved in tumor growth .

Case Study:
A study demonstrated that derivatives of sulfonamides exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance anti-tumor activity .

Diabetes Management

The compound has also been explored for its potential as an α-glucosidase inhibitor, which could aid in the management of Type 2 diabetes mellitus (T2DM). Inhibiting α-glucosidase can slow carbohydrate digestion and absorption, leading to better glycemic control .

Data Table: Inhibition Potency Against α-Glucosidase

CompoundInhibition (%)IC50 (µM)
3-Fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide75%12.5
Control (Acarbose)85%10.0

Research Insights

Several studies have provided insights into the structure-activity relationship (SAR) of sulfonamides, indicating that modifications at various positions can significantly affect biological activity:

  • Substituent Variation: Altering the substituents on the phenyl rings can lead to enhanced potency against targeted enzymes.
  • Fluorination Effects: The introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability.

Comparison with Similar Compounds

Key Differences :

  • Core heterocycle : The imidazo[2,1-b]thiazole core (–2) vs. pyridazine in the target compound.
  • Substituent positioning: The target compound’s fluorine and methoxy groups may enhance selectivity or solubility compared to the dimethylamino group in 6a .

Antimicrobial Sulfonamides: Oxazole Derivatives

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (–5) shares the sulfonamide backbone but replaces the pyridazine ring with a 5-methyl-1,2-oxazole group. This compound was synthesized for antimicrobial testing, highlighting the role of sulfonamides in disrupting bacterial folate synthesis.

Comparative Insights :

  • Heterocyclic substituents : The oxazole ring (–5) may reduce steric hindrance compared to pyridazine, improving bacterial membrane penetration.
  • Methoxy vs. methyl groups : The target compound’s methoxy group could enhance metabolic stability over methyl substituents .

Pyrazolo[3,4-d]Pyrimidinyl Sulfonamides

Example 53 () describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, which integrates a chromen-4-one moiety.

Structural Contrasts :

  • Fluorine placement : Dual fluorine atoms in Example 53 () vs. a single fluorine in the target compound.

Trifluoromethyl-Substituted Sulfonamides

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (–8) features a trifluoromethylbenzyl group. The CF₃ moiety is a common bioisostere for enhancing lipophilicity and metabolic resistance.

Comparison Highlights :

  • Electron-withdrawing groups : The target compound’s methylsulfonyl vs. trifluoromethyl in –6.
  • Pyridazine vs. pyrazole : Pyridazine’s electron-deficient nature may favor interactions with polar enzyme active sites .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components (Figure 1):

  • 3-Fluoro-4-methoxybenzenesulfonamide : Synthesized from 3-fluoro-4-methoxyaniline.
  • 4-(6-(Methylsulfonyl)pyridazin-3-yl)aniline : Derived from pyridazin-3(2H)-one precursors.

Coupling these intermediates via sulfonamide bond formation yields the final product.

Synthesis of 3-Fluoro-4-Methoxybenzenesulfonamide

Preparation of 3-Fluoro-4-Methoxyaniline

3-Fluoro-4-methoxyaniline (CAS 366-99-4) serves as the foundational precursor. Key methods include:

Catalytic Hydrogenation of 2-Fluoro-4-Nitroanisole

Reduction of 2-fluoro-4-nitroanisole (CAS 455-93-6) using palladium on carbon (Pd/C) under hydrogen atmosphere achieves near-quantitative yields:

Starting Material Catalyst Solvent Pressure Time Yield Reference
2-Fluoro-4-nitroanisole 10% Pd/C Ethanol 40 psi 4 h 98%

This method is preferred for scalability and minimal byproduct formation.

Zinc-Mediated Reduction

Alternative reductions using zinc dust and ammonium chloride in aqueous oligosaccharide solutions yield 78% product under ambient conditions.

Sulfonation and Amination

3-Fluoro-4-methoxyaniline undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by reaction with ammonium hydroxide to form the sulfonamide.

Synthesis of 4-(6-(Methylsulfonyl)Pyridazin-3-Yl)Aniline

Pyridazin-3(2H)-One Core Formation

Ultrasound-promoted multicomponent reactions (MCRs) involving arenes, cyclic anhydrides, and arylhydrazines efficiently construct pyridazinones. For example:

Components Catalyst Conditions Yield Reference
Benzene, succinic anhydride, hydrazine [bmim]Br-AlCl₃ Ultrasound, 50°C, 1 h 85%

The mechanism involves Friedel-Crafts acylation, hydrazone formation, and cyclization (Scheme 5 in).

Introduction of Methylsulfonyl Group

Methylsulfonation is achieved via a two-step process:

  • Thioether Formation : Reaction of 6-mercaptopyridazine with methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) or H₂O₂/AcOH to convert thioether to sulfone.

Coupling of Intermediates

The final step involves reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline under basic conditions:

Sulfonyl Chloride Amine Base Solvent Temperature Yield Reference
3-Fluoro-4-methoxybenzenesulfonyl chloride 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline Pyridine DCM 0°C to RT 72%

Excess base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Optimization Strategies and Challenges

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures enhance purity for crystalline intermediates.

Side Reactions and Mitigation

  • Over-Sulfonation : Controlled addition of chlorosulfonic acid minimizes polysulfonation.
  • Oxidation Byproducts : Use of stoichiometric mCPBA ensures complete conversion of thioether to sulfone.

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyridazine-H), 7.89–7.12 (m, aromatic-H), 3.85 (s, 3H, OCH₃), 3.32 (s, 3H, SO₂CH₃).
  • HRMS : m/z 437.5 [M+H]⁺, consistent with molecular formula C₁₈H₁₆FN₃O₅S₂.

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can yield be maximized?

The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : React 6-(methylsulfonyl)pyridazine-3-amine with 4-iodophenylboronic acid under Suzuki-Miyaura conditions to form the pyridazin-3-yl-phenyl intermediate.
  • Step 2 : Introduce the benzenesulfonamide moiety via nucleophilic aromatic substitution (e.g., using 3-fluoro-4-methoxybenzenesulfonyl chloride).
  • Yield Optimization : Use Pd(PPh₃)₄ as a catalyst for coupling (2–5 mol%) and purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient). Reaction monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., sulfonamide linkage conformation) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at C4, methylsulfonyl at pyridazine-C6). Key signals include δ ~3.3 ppm (SO₂CH₃) and δ ~6.8–8.2 ppm (aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈F₃N₃O₄S₂) .

Q. How can researchers assess the purity of this compound for in vitro assays?

  • HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm. Purity >95% is required for biological studies .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy positioning) influence this compound's biological activity?

  • Structure-Activity Relationship (SAR) :
    • Fluorine at C3 : Enhances metabolic stability and lipophilicity, improving membrane permeability .
    • Methoxy at C4 : Electron-donating effects stabilize π-π stacking with target proteins (e.g., tubulin in antimitotic studies). Replacing methoxy with ethoxy reduces potency by ~30% in cytotoxicity assays .
    • Pyridazine Sulfonyl Group : Critical for ATP-binding pocket interactions in kinase inhibition. Methylsulfonyl improves solubility compared to trifluoromethyl .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

  • Case Example : If in vitro IC₅₀ = 50 nM (tubulin polymerization assay) but in vivo tumor reduction is suboptimal:
    • Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS). Low bioavailability may require prodrug strategies.
    • Metabolite Identification : Use hepatic microsomes to detect rapid sulfonamide cleavage .
    • Dosing Optimization : Adjust frequency (e.g., QD vs. BID) to maintain therapeutic concentrations .

Q. What computational methods are effective for predicting target binding modes?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1SA0 for tubulin). Key interactions include hydrogen bonds between sulfonamide and Arg278 .
  • Molecular Dynamics (MD) Simulations : Simulate 100 ns trajectories in explicit solvent (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable docking .

Q. How can researchers address low aqueous solubility during formulation?

  • Co-Solvent Systems : Use PEG-400/EtOH (70:30) for in vivo dosing.
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200 nm size via solvent evaporation) to enhance tumor accumulation .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological assays (e.g., MTT vs. clonogenic survival) and use orthogonal techniques (e.g., SPR for binding affinity) .
  • Safety Protocols : Handle methylsulfonyl intermediates in a fume hood due to potential respiratory irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.